

# Diphenyl Selenide in Organoselenium Chemistry: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diphenyl selenide

Cat. No.: B072088

[Get Quote](#)

## Introduction

**Diphenyl selenide**, with the chemical formula  $(C_6H_5)_2Se$ , is a foundational organoselenium compound that has garnered significant interest in synthetic organic chemistry, materials science, and pharmacology.[1][2] As a stable, yet reactive molecule, it serves as a precursor to a variety of other organoselenium reagents and as a catalyst in numerous organic transformations.[1] Its chemistry is closely related to that of its oxidized counterpart, diphenyl diselenide  $((C_6H_5)_2Se_2)$ , and together they form a cornerstone of modern organoselenium research. This guide provides an in-depth review of **diphenyl selenide**, focusing on its synthesis, key reactions, and applications, with particular relevance to researchers in chemistry and drug development.

## Physicochemical and Spectroscopic Properties

**Diphenyl selenide** is a pale yellow, viscous oil at room temperature.[2] Its physical and structural properties are crucial for its application in synthesis. While detailed spectroscopic data for the compound itself is sparse in the provided results, typical chemical shifts for the phenylselenanyl group (PhSe-) attached to various organic moieties are well-documented.

Table 1: Physical and Spectroscopic Properties of **Diphenyl Selenide**

Property	Value	Reference
Chemical Formula	C <sub>12</sub> H <sub>10</sub> Se	[2]
Molecular Weight	233.17 g/mol	
Appearance	Pale yellow viscous oil	[2]
Boiling Point	165–167 °C at 12 mmHg; 115–117 °C	[3]
Density	1.338 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.6465	
CAS Number	1132-39-4	[2]

## Synthesis of Diphenyl Selenide

The preparation of **diphenyl selenide** can be achieved through several methods, with one of the most reliable and well-documented procedures involving the reaction of a diazotized aniline solution with potassium selenide.[3][4]

## Experimental Protocol: Synthesis from Aniline and Selenium

This procedure is a modification of the method developed by Schoeller.[4]

Reagents and Equipment:

- Potassium hydroxide (KOH), powdered
- Selenium (Se), black powder
- Aniline (C<sub>6</sub>H<sub>5</sub>NH<sub>2</sub>)
- Hydrochloric acid (HCl), concentrated
- Sodium nitrite (NaNO<sub>2</sub>)

- Chloroform ( $\text{CHCl}_3$ )
- 500-cc beaker, 5-L flask, mechanical stirrer, dropping funnel, oil bath, distillation apparatus

Table 2: Reactant Quantities for **Diphenyl Selenide** Synthesis

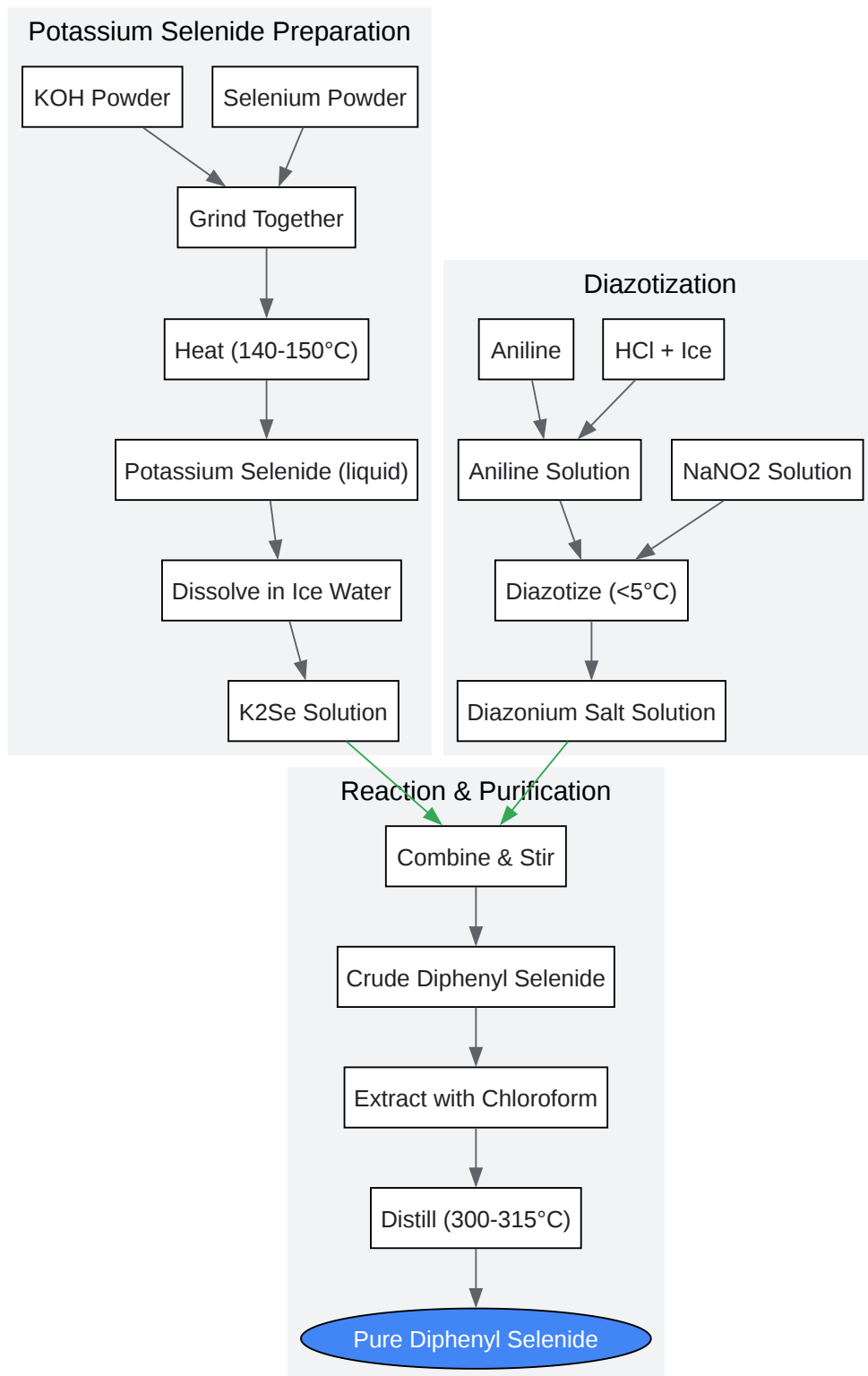
Reactant	Moles	Mass / Volume
Potassium Hydroxide	6.4	360 g
Selenium	3.0	240 g
Aniline	1.5	139.6 g
Hydrochloric Acid (sp. gr. 1.18)	4.3	375 cc
Sodium Nitrite	1.5	103.5 g

## Procedure:

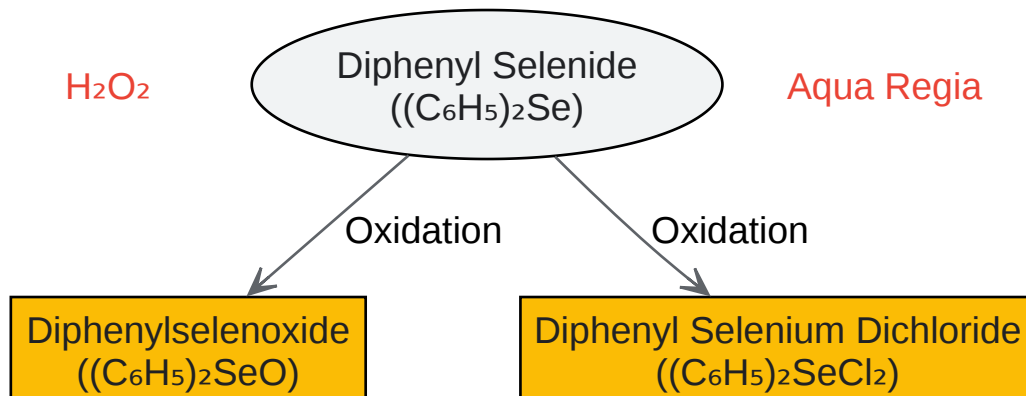
- Preparation of Potassium Selenide:
  - Grind 360 g of powdered potassium hydroxide and 240 g of black powdered selenium together in a mortar.[\[3\]](#)[\[4\]](#)
  - Heat the mixture in an oil bath at 140–150°C until a thick, dark red liquid forms. Note: If the reactants are very dry, adding a few cubic centimeters of water can facilitate the formation of the red liquid.[\[4\]](#)
  - Add the hot potassium selenide liquid in small portions to 400 cc of ice water in a 5-L flask. Keep this solution in an ice bath.[\[3\]](#)[\[4\]](#)
- Diazotization of Aniline:
  - In a separate container, add 139.6 g of aniline to a mixture of 375 cc of concentrated hydrochloric acid and 200 g of ice.[\[3\]](#)[\[4\]](#)
  - Diazotize the resulting solution by adding a solution of 103.5 g of sodium nitrite, adding ice as needed to maintain the temperature below 5°C.[\[3\]](#)[\[4\]](#)

- Reaction and Formation of **Diphenyl Selenide**:
  - Slowly add the cold diazotized aniline solution from a dropping funnel to the vigorously stirred potassium selenide solution.[3][4]
  - After the addition is complete, a dark oil will form. Decant the red aqueous solution from the oil.[4]
  - Heat the decanted aqueous solution to boiling. This converts any colloidal red selenium into the more easily filterable black form.[4]
  - Pour the hot aqueous solution back onto the oil and stir the mixture well.[3][4]
- Extraction and Purification:
  - Add 200 cc of chloroform to the mixture and filter to collect the recovered selenium.[3][4]
  - Separate the chloroform layer and extract the aqueous layer again with another 200 cc of chloroform.[4]
  - Combine the chloroform extracts and distill. Collect the **diphenyl selenide** fraction between 300-315°C.[3][4]
  - For a purer product, the oil can be redistilled under reduced pressure. The yield is typically between 79–86%.[3][4]

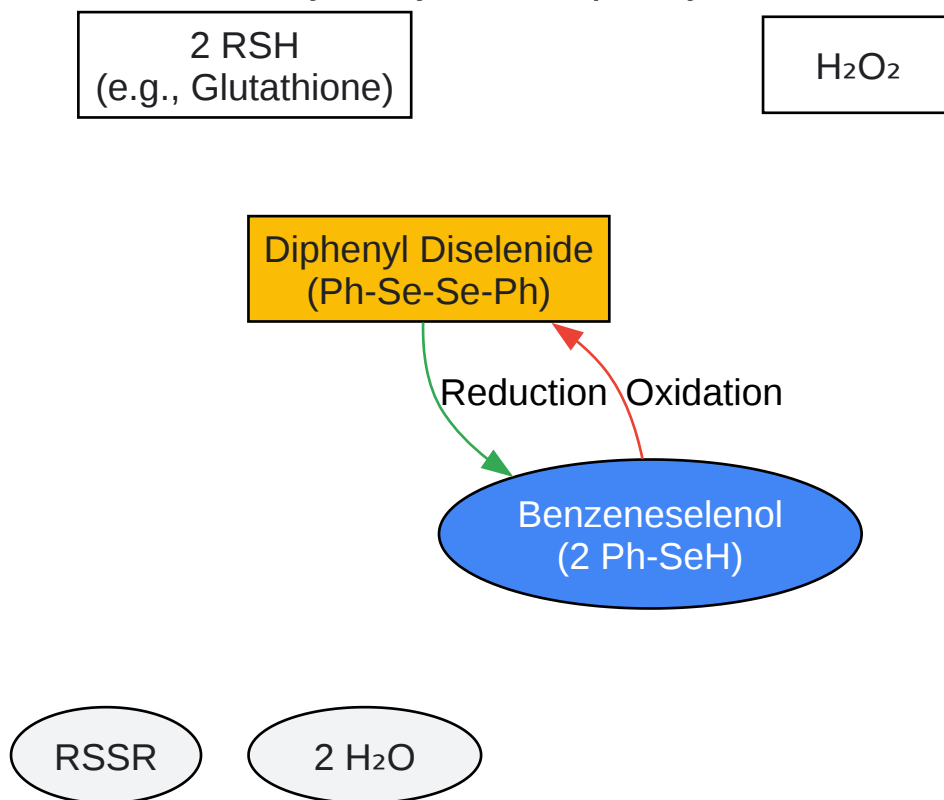
## Workflow for Diphenyl Selenide Synthesis



## Oxidation Pathways of Diphenyl Selenide



## GPx-like Catalytic Cycle of Diphenyl Diselenide

[Click to download full resolution via product page](#)

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. americanelements.com [americanelements.com]
- 2. Diphenyl selenide - Wikipedia [en.wikipedia.org]
- 3. Preparation of Diphenyl selenide - Chempedia - LookChem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Diphenyl Selenide in Organoselenium Chemistry: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072088#review-of-diphenyl-selenide-in-organoselenium-chemistry]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)